molecular formula C9H20N2 B1458855 [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine CAS No. 166374-38-5

[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine

Cat. No. B1458855
M. Wt: 156.27 g/mol
InChI Key: NLURJNHWDOYZEK-VIFPVBQESA-N
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Description

“[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” is a compound with the CAS Number 166374-38-5. It has a molecular weight of 156.27 g/mol. The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 . The compound has a molecular formula of C9H20N2.


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 156.27 g/mol. The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

The pyrrolidine ring, a core structure within “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine”, is widely utilized in medicinal chemistry due to its versatility and the ability to explore pharmacophore space efficiently. The saturated nature of the pyrrolidine ring, its contribution to stereochemistry, and its role in increasing three-dimensional molecular coverage make it a valuable scaffold in drug design. Specifically, its use in the synthesis of bioactive molecules with target selectivity is notable, with various synthetic strategies being developed to optimize its biological profile through the manipulation of stereoisomers and the spatial orientation of substituents (Li Petri et al., 2021).

Pharmacokinetics and Metabolism

The metabolic pathways and pharmacokinetics of compounds similar to “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” are crucial for understanding their behavior in biological systems. Cytochrome P450 (CYP) enzymes, which play a pivotal role in the metabolism of a wide range of drugs, are particularly relevant. The selectivity and inhibition of CYP isoforms can significantly affect the metabolism of drugs and potential drug-drug interactions. Studies have identified selective inhibitors for various CYP isoforms, emphasizing the importance of understanding the interaction between these compounds and the metabolic enzymes (Khojasteh et al., 2011).

Biological Applications and Potential Therapeutic Uses

The structural feature of the pyrrolidine ring in “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” is associated with several biological activities, making it a significant focus in the development of new therapeutic agents. The versatility of the pyrrolidine scaffold allows for the creation of compounds with diverse biological profiles, which can lead to the development of novel medications with enhanced efficacy and specificity (Li Petri et al., 2021).

Safety And Hazards

The compound has been assigned the GHS05 pictogram, with the signal word “Danger”. Hazard statements include H227 and H314 . Precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 .

properties

IUPAC Name

[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLURJNHWDOYZEK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCC[C@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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